3-Phenylsulfanylbenzenesulfonyl fluoride
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Overview
Description
3-Phenylsulfanylbenzenesulfonyl fluoride is an organosulfur compound that features both a sulfonyl fluoride group and a phenylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylsulfanylbenzenesulfonyl fluoride typically involves the reaction of benzenesulfonyl chloride with thiophenol in the presence of a base, followed by fluorination. The general reaction scheme is as follows:
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Formation of Phenylsulfanylbenzenesulfonyl Chloride
Reactants: Benzenesulfonyl chloride and thiophenol.
Conditions: Base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).
Reaction: [ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_6\text{H}_5\text{SH} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{S}\text{C}_6\text{H}_5 + \text{HCl} ]
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Fluorination
Reactants: Phenylsulfanylbenzenesulfonyl chloride and a fluorinating agent (e.g., potassium fluoride).
Conditions: Organic solvent (e.g., acetonitrile) and phase transfer catalyst (e.g., 18-crown-6).
Reaction: [ \text{C}_6\text{H}_5\text{SO}_2\text{S}\text{C}_6\text{H}_5 + \text{KF} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{S}\text{C}_6\text{H}_5\text{F} + \text{KCl} ]
Industrial Production Methods
Industrial production methods for sulfonyl fluorides, including this compound, often involve large-scale fluorination processes using sulfuryl fluoride gas (SO2F2) or other solid fluorinating reagents .
Chemical Reactions Analysis
Types of Reactions
3-Phenylsulfanylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl fluoride group can be reduced to sulfonyl hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfonyl hydrides.
Scientific Research Applications
3-Phenylsulfanylbenzenesulfonyl fluoride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery.
Chemical Biology: Utilized in the study of enzyme inhibition and protein labeling.
Materials Science: Employed in the development of functional materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Phenylsulfanylbenzenesulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group can form covalent bonds with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition. This covalent modification can alter the activity of the enzyme and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Fluoride: Lacks the phenylsulfanyl group, making it less versatile in certain synthetic applications.
Phenylsulfonyl Fluoride: Similar structure but with different reactivity due to the absence of the second phenyl group.
Thiophenol Derivatives: Contain the phenylsulfanyl group but lack the sulfonyl fluoride functionality.
Uniqueness
3-Phenylsulfanylbenzenesulfonyl fluoride is unique due to the presence of both the sulfonyl fluoride and phenylsulfanyl groups, which confer distinct reactivity and versatility in synthetic and biological applications. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various research fields .
Properties
IUPAC Name |
3-phenylsulfanylbenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2S2/c13-17(14,15)12-8-4-7-11(9-12)16-10-5-2-1-3-6-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFJQCYAGYJGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=CC=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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